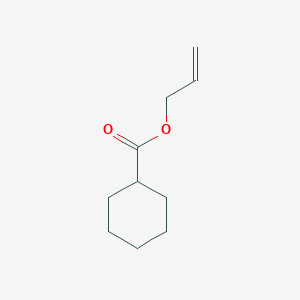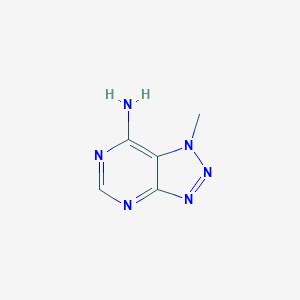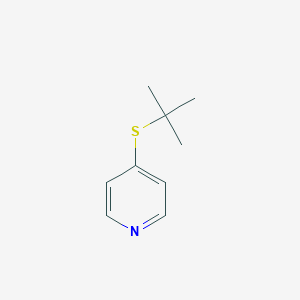
Pyridine, 4-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(tert-butylthio)-, also known as 4-(tert-butylthio)pyridine, is a chemical compound with the molecular formula C9H13NS. It is a heterocyclic aromatic compound that contains a pyridine ring and a tert-butylthio group. This compound has received significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine in transition metal catalysis involves the coordination of the pyridine nitrogen with the metal center, followed by the activation of the tert-butylthio group through deprotonation or oxidative addition. This process leads to the formation of reactive intermediates that can undergo various reactions such as cross-coupling, carbonylation, and hydrogenation.
Effets Biochimiques Et Physiologiques
While Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine has not been extensively studied for its biochemical and physiological effects, some studies have reported its potential as a therapeutic agent for various diseases. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine in lab experiments is its high stability and low toxicity. This compound can be easily synthesized and handled, making it a convenient reagent for various reactions. However, one limitation of using this compound is its relatively high cost compared to other pyridine derivatives.
Orientations Futures
There are several future directions for the research on Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine. One area of interest is the development of new catalytic systems using this compound as a ligand for various organic transformations. Another area of research involves the study of the biological activities of this compound and its potential as a therapeutic agent for various diseases. Finally, the synthesis and characterization of new derivatives of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine could lead to the discovery of new compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine can be achieved through several methods. One common method involves the reaction of pyridine with tert-butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of Pyridine, 4-(tert-butylthio)-(tert-butylsulfinyl)pyridine using sodium borohydride in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves its use as a ligand in transition metal catalysis. This compound has been shown to effectively coordinate with transition metals such as palladium, copper, and nickel, leading to the development of efficient catalytic systems for various organic transformations.
Propriétés
Numéro CAS |
18794-26-8 |
|---|---|
Nom du produit |
Pyridine, 4-(tert-butylthio)- |
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
4-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3 |
Clé InChI |
ZEROTOAVTDOIRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=NC=C1 |
SMILES canonique |
CC(C)(C)SC1=CC=NC=C1 |
Autres numéros CAS |
18794-26-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



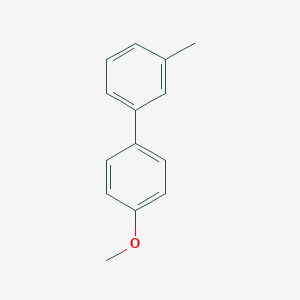
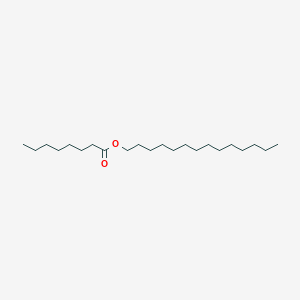
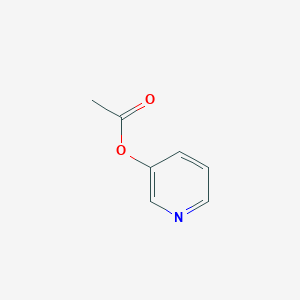
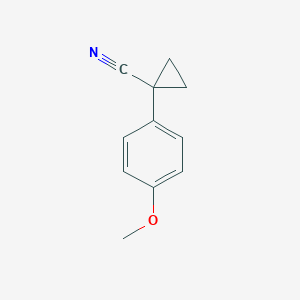
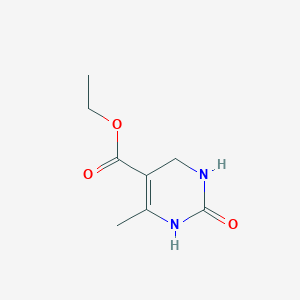
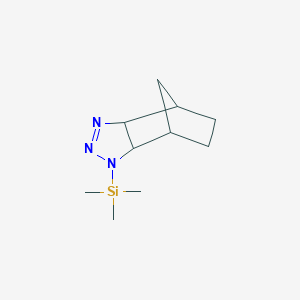

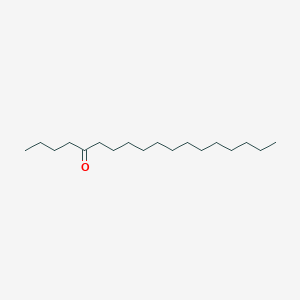
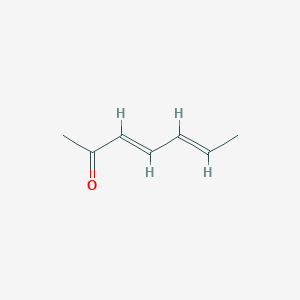
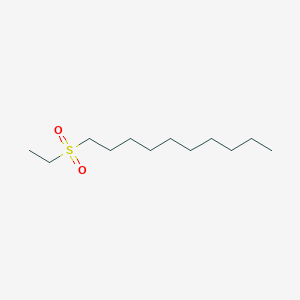
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
